molecular formula C15H12BrN3O2S2 B2442360 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide CAS No. 864858-65-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B2442360
CAS No.: 864858-65-1
M. Wt: 410.3
InChI Key: SIORQXSMDBQMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused tetrahydropyridine ring system, a structural motif commonly associated with kinase inhibition. Its primary research value lies in its potential as a key intermediate or a functional core structure for the development of novel therapeutic agents. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of potent and selective enzyme inhibitors. The molecular architecture, incorporating electron-withdrawing cyano and acetyl groups alongside the bi-thienyl carboxamide linkage, is engineered to engage specific biological targets through hydrogen bonding and hydrophobic interactions. A prominent research application, as indicated by its presence in patent literature, is its role in the synthesis of compounds investigated as inhibitors of protein kinases like IRAK4 . Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a validated strategy for targeting innate immune signaling pathways in oncology and inflammatory diseases . Furthermore, related molecular frameworks have been explored for other targets, suggesting its utility as a versatile template in various biochemical and pharmacological screening assays to modulate critical cellular signaling cascades.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S2/c1-8(20)19-5-4-9-10(6-17)15(23-12(9)7-19)18-14(21)11-2-3-13(16)22-11/h2-3H,4-5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIORQXSMDBQMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide is a complex heterocyclic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core and a bromothiophene moiety, which contribute to its unique pharmacological properties. The molecular formula is C15H14BrN3O2SC_{15}H_{14}BrN_3O_2S with a molecular weight of approximately 396.26 g/mol.

The primary biological activities of this compound are linked to its interaction with specific kinases and enzymes:

  • Inhibition of JNK Kinases : The compound has been shown to selectively inhibit Jun N-terminal kinases (JNK2 and JNK3), which play critical roles in cell signaling pathways associated with inflammation and apoptosis. This inhibition leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division and promoting apoptosis in cancer cells.
  • Anti-inflammatory Effects : this compound demonstrates significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is particularly relevant in models of neuroinflammation where it suppresses nitric oxide (NO) production in microglial cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
JNK InhibitionIC50 = 25 nM for JNK2
Cell Cycle ArrestAccumulation in G2/M phase
Anti-inflammatory (IL-6 Suppression)Significant reduction at 1 µM
Neuroprotective EffectsReduced tau hyperphosphorylation

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways while concurrently inhibiting cell proliferation.
  • Neuroinflammation Models : In models of neuroinflammation induced by lipopolysaccharides (LPS), the compound effectively reduced inflammatory markers. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation is a contributing factor .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.

  • Mechanism of Action : The compound primarily targets specific kinases such as JNK2 and JNK3. By inhibiting these kinases, it disrupts critical signaling pathways involved in cell proliferation and survival. This action leads to a significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting their division.
  • Case Studies : In laboratory settings, the compound has demonstrated promising cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating its potency compared to standard treatments like doxorubicin .

2. Anti-inflammatory Properties

The compound also exhibits notable anti-inflammatory effects, which are crucial for developing therapies for various inflammatory conditions.

  • Biochemical Pathways : Research indicates that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide can inhibit enzymes involved in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory cytokines and mediators .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents like DMF or dichloromethane/ethanol mixtures (1:1) are often optimal for thienopyridine derivatives, as shown in analogous syntheses . Fractional factorial designs can minimize experimental runs while assessing interactions between parameters like reaction time and stoichiometry . Monitor purity via HPLC and adjust recrystallization solvents (e.g., acetonitrile or ethyl acetate) based on solubility profiles .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .
  • ¹H/¹³C NMR to verify tetrahydrothienopyridine ring conformation and bromothiophene substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation . Cross-reference with computational NMR predictions (e.g., DFT-based tools) to resolve ambiguities in complex splitting patterns .

Q. What experimental protocols ensure stability during storage and handling?

  • Methodological Answer : Conduct accelerated stability studies under varied conditions (light, humidity, temperature). Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiophene moiety. Use TLC or UV-Vis spectroscopy to monitor degradation products over time. Safety data for structurally similar compounds recommend PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for derivatives of this compound?

  • Methodological Answer : Apply quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and compare activation energies for competing pathways (e.g., nucleophilic substitution vs. cycloaddition). Validate with kinetic isotope effects (KIEs) or substituent-tuning experiments. ICReDD’s workflow integrates computational reaction path searches with experimental validation to resolve mechanistic disputes .

Q. What strategies are effective for designing in vitro assays to evaluate biological activity while minimizing interference from solubility limitations?

  • Methodological Answer : Pre-screen solubility in DMSO/PBS mixtures (≤1% DMSO) using nephelometry. For low-solubility compounds, employ nanoformulation (e.g., liposomal encapsulation) or use surrogate solvents like cyclodextrin complexes. Optimize assay buffers (pH 7.4, 0.01% Tween-20) to mimic physiological conditions. Include vehicle controls to isolate solvent effects .

Q. How can researchers address discrepancies in bioactivity data across different cell lines or model systems?

  • Methodological Answer : Perform meta-analysis of dose-response curves (IC₅₀/EC₅₀) across models, accounting for variables like membrane permeability (logP) and efflux pump expression (e.g., P-gp). Use CRISPR-edited isogenic cell lines to isolate genetic contributors. Cross-validate with ex vivo tissue models to confirm target engagement .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for bromothiophene-containing analogs?

  • Methodological Answer : Synthesize a focused library with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Pair with surface plasmon resonance (SPR) to measure real-time kinetics. Corrogate SAR trends with electrostatic potential maps (MEPs) from QM calculations .

Q. How can process parameters be scaled for pilot-scale synthesis without compromising enantiomeric purity?

  • Methodological Answer : Implement continuous flow chemistry to enhance heat/mass transfer and reduce racemization risks. Monitor enantiomeric excess (ee) via chiral HPLC at critical stages (e.g., after cyclization). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time feedback .

Data Contradiction Analysis Framework

  • Example Scenario : Conflicting reports on catalytic efficiency in acetyl group transfer reactions.
    • Resolution : Compare reaction conditions (e.g., solvent dielectric constant, base strength). Replicate experiments with controlled humidity (to rule out hydrolysis). Use kinetic profiling (e.g., Eyring plots) to isolate thermodynamic vs. kinetic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.